molecular formula C17H19FN4OSi B8616223 3-fluoro-8-{[2-(trimethylsilyl)ethoxy]methyl}-5,8,10-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,6,9,11-hexaene-4-carbonitrile

3-fluoro-8-{[2-(trimethylsilyl)ethoxy]methyl}-5,8,10-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,6,9,11-hexaene-4-carbonitrile

Cat. No.: B8616223
M. Wt: 342.44 g/mol
InChI Key: JSRBFDJEJDLOHA-UHFFFAOYSA-N
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Description

3-fluoro-8-{[2-(trimethylsilyl)ethoxy]methyl}-5,8,10-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,6,9,11-hexaene-4-carbonitrile is a useful research compound. Its molecular formula is C17H19FN4OSi and its molecular weight is 342.44 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H19FN4OSi

Molecular Weight

342.44 g/mol

IUPAC Name

3-fluoro-8-(2-trimethylsilylethoxymethyl)-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile

InChI

InChI=1S/C17H19FN4OSi/c1-24(2,3)8-7-23-11-22-14-10-21-13(9-19)16(18)15(14)12-5-4-6-20-17(12)22/h4-6,10H,7-8,11H2,1-3H3

InChI Key

JSRBFDJEJDLOHA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=CN=C(C(=C2C3=C1N=CC=C3)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-chloro-5-fluoro-9-(2-trimethylsilanylethoxymethyl)-9H-dipyrido[2,3-b;4′3′-d]pyrrole (12.2 g, 34.7 mmol) in DMF (120 mL) was treated with zinc cyanide (4.88 g, 41.7 mmol) and tetrakis(triphenylphosphine)palladium(0) (6 g, 5.2 mmol). The mixture was degassed and stirred under a nitrogen atmosphere at 130° C. for 3 hours. After cooling to ambient temperature the mixture was filtered through Celite© and the filter cake washed with DMF (10 mL). The filtrate was partitioned between ethyl acetate and water and the aqueous phase further extracted with ethyl acetate. The combined organic layer was washed with water (×2) and brine, dried (Na2SO4), filtered and evaporated. The resultant residue was dissolved in dichloromethane, stirred with flash silica gel, filtered to remove the solid and the solid washed well with dichloromethane. The filtrate was evaporated and the resultant residue triturated with pentane:diethyl ether (ca. 4:1) to afford the title compound as a white solid (8.15 g, 68%). The trituration liquors were evaporated and the resultant residue purified by flash chromatography to afford a second crop of title compound (0.92 g, 8%). Total yield=9.07 g, 76%. 1H NMR (400 MHz, CDCl3): 8.99 (d, J=2.1 Hz, 1H), 8.75 (dd, J=4.8, 1.7 Hz, 1H), 8.57 (dd, J=7.9, 1.7 Hz, 1H), 7.44 (dd, J=7.9, 4.8 Hz, 1H), 6.02 (s, 2H), 3.63-3.56 (m, 2H), 0.93 (t, J=8.2 Hz, 2H), −0.08 (d, J=0.6 Hz, 9H).
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
4.88 g
Type
catalyst
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Yield
68%

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